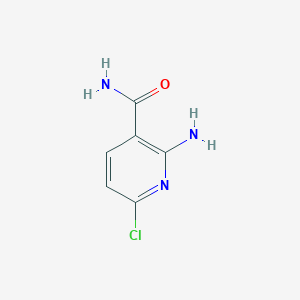

2-Amino-6-chloronicotinamide

説明

2-Amino-6-chloronicotinamide (6-AN) is a compound that has been studied for its various biological activities and potential applications in medical research. It is known as a niacin antagonist and has been shown to have effects on pyridine nucleotide metabolism, which is crucial for cellular energy production and enzymatic reactions . Additionally, 6-AN has been reported to possess central nervous system depressant activity, influencing the spontaneous activity of mice and interacting with other CNS depressants . Its impact on brain development, particularly in the cerebellum of neonatal rats, has also been documented, indicating its potential to affect cellular replication and differentiation .

Synthesis Analysis

The synthesis of 6-aminonicotinic acid, a related compound, has been achieved through electrochemical methods. Starting from 2-amino-5-chloropyridine, the process involves electrochemical hydrogenation and carboxylation in the presence of sulfuric acid and carbon dioxide, yielding good results . This method provides insights into the possible synthetic pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure of related pyridine nucleotide analogues synthesized from 6-AN has been studied. These analogues are found to lack the ability to undergo addition reactions typical of normal pyridine nucleotides, which suggests a unique structural aspect of 6-AN derivatives that affects their reactivity .

Chemical Reactions Analysis

6-AN has been shown to interfere with the normal function of pyridine nucleotides, leading to a reduction in the activity of DPN-dependent mitochondrial systems . It also affects the metabolism of ethanol and thiopental in mice, indicating its influence on chemical reactions related to the central nervous system and liver metabolism . Furthermore, 6-AN's inhibition of the pentose phosphate pathway in the rat neocortex has been documented, which involves the accumulation of metabolites that could inhibit other metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the effects of 6-AN on pyridine nucleotide concentrations in liver tissue and brain homogenates suggest that it has significant biochemical properties that alter cellular metabolism . The ability of 6-AN to inhibit specific enzymatic activities, such as ornithine decarboxylase, also points to its chemical reactivity and its potential to interact with biological molecules .

科学的研究の応用

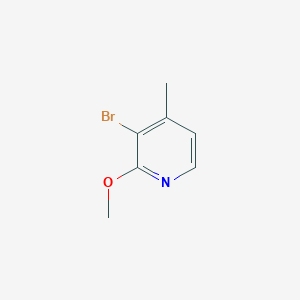

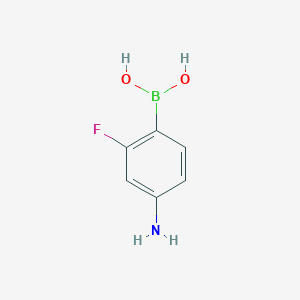

Synthetic Applications in Organic Chemistry 2-Amino-6-chloronicotinamide serves as a crucial intermediate in the synthesis of various organic compounds. Research by Wu Yang, Yufeng Wang, and James R Corte (2003) showcases its application in the efficient synthesis of 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This process highlights the chemical's role in creating compounds with potential applications in medicinal chemistry and material science, offering a pathway to synthesize a range of arylated nicotinamide derivatives with high regioselectivity and yield (Wu et al., 2003).

Biocatalysis for Agrochemical and Pharmaceutical Intermediates The compound's utility extends into biocatalysis, where it acts as a substrate in enzymatic reactions for producing valuable chemicals. R. Zheng et al. (2018) explored its use in the biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase for the production of 2-chloronicotinic acid, a significant building block for agrochemicals and pharmaceuticals. Their findings demonstrate the potential of biocatalysis as an efficient, green alternative to chemical synthesis, leveraging the specific activity of enzymes towards substrates like this compound (Zheng et al., 2018).

Innovations in Electrocatalysis A. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a product of electrochemical reduction of 2-amino-5-chloropyridine, showcasing another facet of this compound's significance in synthetic chemistry. Their work points to innovative methods in organic synthesis, emphasizing the role of electrocatalysis under mild conditions and offering a new avenue for the synthesis of nicotinic acid derivatives (Gennaro et al., 2004).

Exploration in Medicinal Chemistry Further research delves into the exploration of this compound derivatives for potential applications in medicinal chemistry, such as the study by Chen Yu et al. (2021), which synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some of these derivatives exhibited significant herbicidal activity, demonstrating the versatility of this compound in the development of new herbicides and potentially other pharmacologically active compounds (Yu et al., 2021).

Safety and Hazards

作用機序

Target of Action

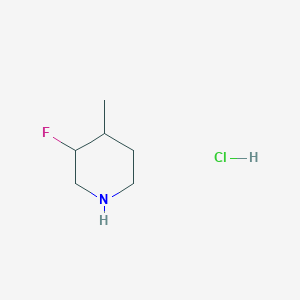

It is used in the preparation of azd8055 , a compound that has been utilized in clinical trials focused on the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma .

Mode of Action

Given its use in the synthesis of azd8055 , it may be inferred that it contributes to the overall mechanism of action of this compound

Biochemical Pathways

It’s worth noting that the compound it helps synthesize, azd8055, is involved in the mtor pathway, which plays a crucial role in cell growth, proliferation, and survival .

Result of Action

As a precursor to azd8055, it may contribute to the therapeutic effects of this compound, which include inhibiting the growth of cancer cells .

特性

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

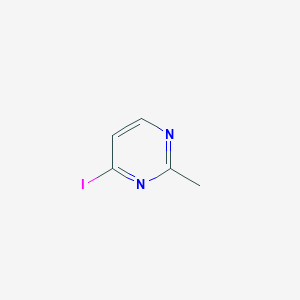

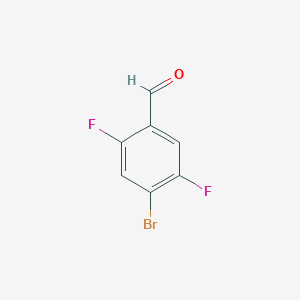

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)